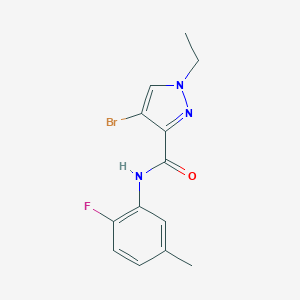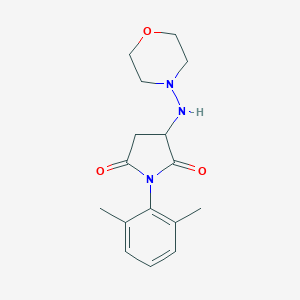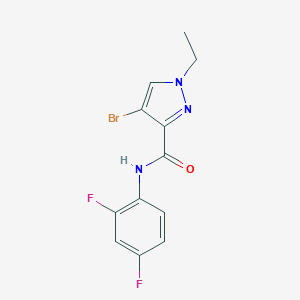![molecular formula C21H18FNO3 B280222 N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide, also known as GW501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor (PPAR) agonist. It was initially developed for the treatment of metabolic disorders, but it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
作用機序
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide acts as a PPAR agonist, specifically targeting the PPAR-delta isoform. Upon binding to PPAR-delta, this compound activates a cascade of downstream signaling pathways, leading to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. This results in an increase in energy expenditure and a reduction in fat accumulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been reported to increase muscle fiber size and enhance muscle recovery. However, these effects have only been observed in animal studies and have not been confirmed in human trials.
実験室実験の利点と制限
One advantage of using N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide in lab experiments is its ability to activate PPAR-delta without affecting other PPAR isoforms, thus minimizing off-target effects. However, one limitation is the lack of human data, as most studies have been conducted in animal models. In addition, the long-term effects of this compound on human health are not yet fully understood.
将来の方向性
There are several future directions for research on N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide, including its potential use in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Finally, the development of more selective PPAR-delta agonists may provide a safer and more effective alternative to this compound.
In conclusion, this compound is a synthetic drug with potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Its mechanism of action involves the activation of PPAR-delta, leading to an increase in energy expenditure and a reduction in fat accumulation. While this compound has shown promising results in animal studies, further research is needed to determine its long-term safety and efficacy in humans.
合成法
The synthesis of N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide involves the reaction of 2-fluorophenylboronic acid, 2-methoxyphenol, and 4-bromomethylbenzoic acid in the presence of palladium catalysts. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation. In addition, this compound has been investigated for its potential use in the prevention and treatment of cancer, as well as for its neuroprotective effects.
特性
分子式 |
C21H18FNO3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide |
InChI |
InChI=1S/C21H18FNO3/c1-25-19-8-4-5-9-20(19)26-14-15-10-12-16(13-11-15)21(24)23-18-7-3-2-6-17(18)22/h2-13H,14H2,1H3,(H,23,24) |
InChIキー |
IAZAQUKGVSFWPC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
正規SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)


![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)


![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)
![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)
